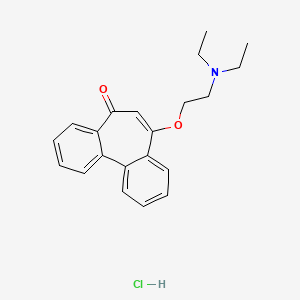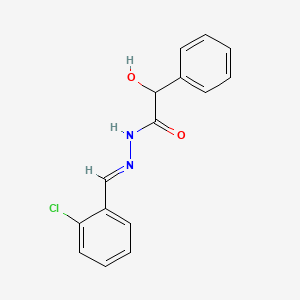
(E)-alpha-Hydroxybenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-alpha-Hydroxybenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide is a complex organic compound with a unique structure that combines a hydroxybenzeneacetic acid moiety with a (2-chlorophenyl)methylene hydrazide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-alpha-Hydroxybenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide typically involves the reaction of alpha-hydroxybenzeneacetic acid with (2-chlorophenyl)methylene hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(E)-alpha-Hydroxybenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(E)-alpha-Hydroxybenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-alpha-Hydroxybenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Hydroxybenzoic acids: Compounds like gallic acid and protocatechuic acid share structural similarities with (E)-alpha-Hydroxybenzeneacetic acid.
Hydroxycinnamic acids: Compounds such as ferulic acid and caffeic acid also exhibit similar properties.
Uniqueness
(E)-alpha-Hydroxybenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide is unique due to its combined hydroxybenzeneacetic acid and (2-chlorophenyl)methylene hydrazide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
133661-71-9 |
|---|---|
Fórmula molecular |
C15H13ClN2O2 |
Peso molecular |
288.73 g/mol |
Nombre IUPAC |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide |
InChI |
InChI=1S/C15H13ClN2O2/c16-13-9-5-4-8-12(13)10-17-18-15(20)14(19)11-6-2-1-3-7-11/h1-10,14,19H,(H,18,20)/b17-10+ |
Clave InChI |
RTUSSZLCHCVLKF-LICLKQGHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC=CC=C2Cl)O |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=CC=C2Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-[4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)piperazin-1-yl]propyl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B12736716.png)
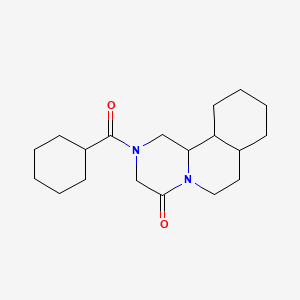
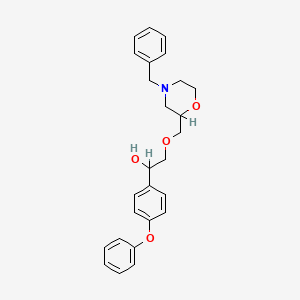
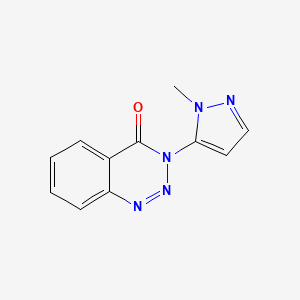
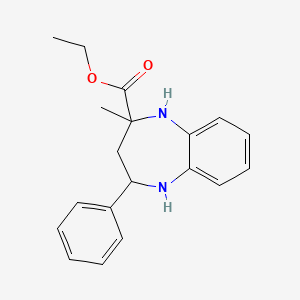
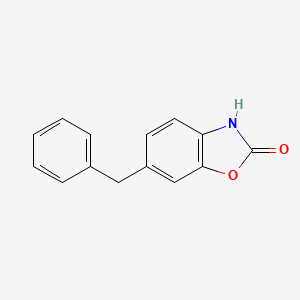
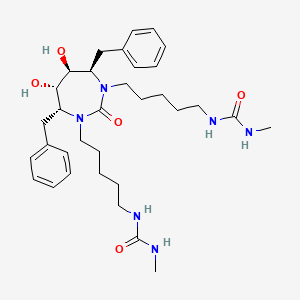
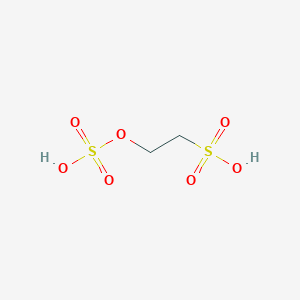

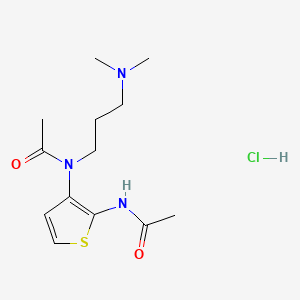
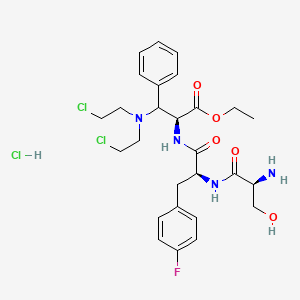
![4-(3,12,14-Trihydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[A]phenanthren-17-YL)-5H-furan-2-one](/img/structure/B12736783.png)
